REACTION_CXSMILES
|
Cl[S:2]([C:5]1[C:6]([F:15])=[CH:7][C:8]([F:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:4])=[O:3].[C:16]([NH2:20])([CH3:19])([CH3:18])[CH3:17].CCN(C(C)C)C(C)C.ClC1C(S(NC)(=O)=O)=CC=C(Cl)C=1C(O)=O>>[CH3:17][C:16]([NH:20][S:2]([C:5]1[C:6]([F:15])=[CH:7][C:8]([F:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:4])=[O:3])([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C(=CC(=C(C(=O)O)C1)F)F
|
Name
|
|
Quantity
|
98 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
280 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C(=CC=C1S(=O)(=O)NC)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was carried on without further purification
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)NS(=O)(=O)C=1C(=CC(=C(C(=O)O)C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |